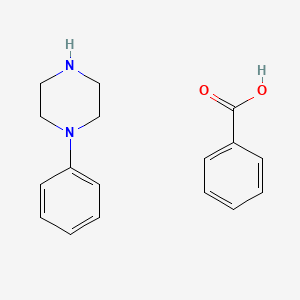
benzoic acid;1-phenylpiperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzoic acid;1-phenylpiperazine is a compound that combines the properties of benzoic acid and 1-phenylpiperazine. Benzoic acid is a simple aromatic carboxylic acid, widely used as a food preservative and in the production of various chemicals . 1-Phenylpiperazine is a chemical compound featuring a phenyl group bound to a piperazine ring, often used in pharmaceuticals and as an intermediate in organic synthesis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid;1-phenylpiperazine typically involves the condensation amidation of piperazine with benzoic acid. This reaction can be efficiently carried out in a continuous flow microreactor system using HATU as a coupling reagent. Under optimized conditions, high selectivity and yield can be achieved . Other methods include the use of benzoyl chloride as an acylating agent with various additives to enhance selectivity .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar condensation reactions. The use of microreactor systems allows for better control over reaction conditions, leading to higher yields and selectivity .
Análisis De Reacciones Químicas
Types of Reactions
Benzoic acid;1-phenylpiperazine undergoes various chemical reactions, including:
Condensation Amidation: Reaction with carboxylic acids to form amides.
Substitution Reactions: The phenyl group can undergo electrophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Condensation Amidation: HATU as a coupling reagent, benzoyl chloride as an acylating agent.
Substitution Reactions: Various electrophiles and catalysts.
Oxidation and Reduction: Common oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride.
Major Products Formed
Amides: Formed from condensation amidation reactions.
Substituted Phenylpiperazines: Formed from electrophilic aromatic substitution reactions.
Aplicaciones Científicas De Investigación
Benzoic acid;1-phenylpiperazine has numerous applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential as an intestinal permeation enhancer.
Medicine: Investigated for its pharmacological properties and potential therapeutic uses.
Industry: Used in the production of pharmaceuticals and other chemicals.
Mecanismo De Acción
The mechanism of action of benzoic acid;1-phenylpiperazine involves its interaction with various molecular targets. For instance, 1-phenylpiperazine has been shown to enhance transepithelial transport with minimal cytotoxicity, making it a potential candidate for drug delivery applications . Benzoic acid, on the other hand, acts as an antimicrobial agent by inhibiting the growth of fungi and bacteria .
Comparación Con Compuestos Similares
Similar Compounds
Benzylpiperazine: A central nervous system stimulant with similar structural features.
Diphenylpiperazine: Used in pharmaceuticals with different pharmacological properties.
Pyridinylpiperazine: Another derivative with distinct biological activities.
Uniqueness
Benzoic acid;1-phenylpiperazine is unique due to its combined properties of benzoic acid and 1-phenylpiperazine, offering a wide range of applications in various fields. Its ability to enhance intestinal permeability and its antimicrobial properties make it particularly valuable in pharmaceutical research and development .
Propiedades
Número CAS |
23245-25-2 |
|---|---|
Fórmula molecular |
C17H20N2O2 |
Peso molecular |
284.35 g/mol |
Nombre IUPAC |
benzoic acid;1-phenylpiperazine |
InChI |
InChI=1S/C10H14N2.C7H6O2/c1-2-4-10(5-3-1)12-8-6-11-7-9-12;8-7(9)6-4-2-1-3-5-6/h1-5,11H,6-9H2;1-5H,(H,8,9) |
Clave InChI |
QIEWJCLJHZVHBD-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1)C2=CC=CC=C2.C1=CC=C(C=C1)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-[5-(diethylamino)pentan-2-ylimino-[4-(dimethylamino)phenyl]methyl]-N,N-dimethylaniline; 2-hydroxypropane-1,2,3-tricarboxylic acid](/img/structure/B15344612.png)


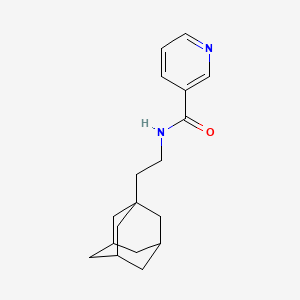
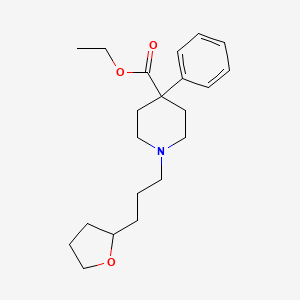
![N-[3-(dimethylamino)propyl]-2-(9-oxo-10H-acridin-4-yl)acetamide](/img/structure/B15344656.png)
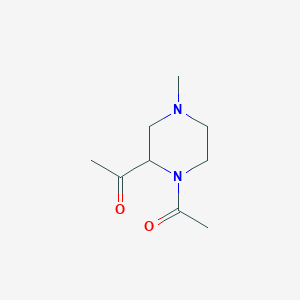

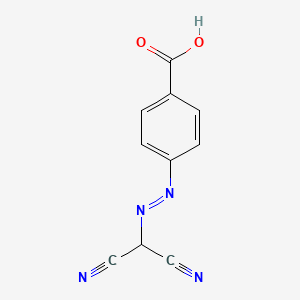

![Adenosine,2'-deoxy-,5'-ester with thiodiphosphoric acid([(ho)2p(o)]2s)(9ci)](/img/structure/B15344680.png)

